molecular formula C20H21NO5 B589426 Repirinast-d4 CAS No. 1329836-95-4

Repirinast-d4

Cat. No.: B589426
CAS No.: 1329836-95-4
M. Wt: 359.414
InChI Key: NFQIAEMCQGTTIR-OSEHSPPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Repirinast-d4, also known as 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester, is a deuterium-labeled derivative of Repirinast. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Repirinast. The molecular formula of this compound is C20H17D4NO5, and it has a molecular weight of 359.41 .

Preparation Methods

The synthesis of Repirinast-d4 involves the incorporation of deuterium atoms into the Repirinast molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving precise control of reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Repirinast-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Repirinast-d4 is widely used in scientific research for various applications, including:

Mechanism of Action

Repirinast-d4, like Repirinast, exerts its effects by inhibiting the synthesis or action of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in conditions such as asthma. By inhibiting leukotriene synthesis, this compound helps reduce bronchoconstriction and mucus production, making breathing easier for individuals with asthma. The molecular targets involved in this mechanism include receptors on mast cells, which are prevented from degranulating and releasing proinflammatory mediators .

Comparison with Similar Compounds

Repirinast-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Deuterium-labeled compounds are valuable in research because they allow for precise tracking and quantification in metabolic studies. Similar compounds to this compound include:

This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by allowing for more accurate tracking and analysis.

Properties

IUPAC Name

(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIAEMCQGTTIR-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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